The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine can be accomplished through several methods. One notable approach involves the cyclization of specific precursors under controlled conditions.
The molecular structure of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine features a bicyclic framework comprising a pyrrole ring fused to a pyrimidine ring.
The structure can be visualized as having two methyl groups located at positions 5 and 6 of the pyrrole ring. This substitution pattern influences both the electronic properties and reactivity of the compound.
5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions due to its functional groups.
The products formed from these reactions depend on specific reagents and conditions used; for instance:
The mechanism of action for 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with biological targets such as enzymes and receptors.
Research indicates that this compound exhibits significant activity as an inhibitor of certain kinases, including colony-stimulating factor-1 receptor (CSF1R). The binding conformation allows it to effectively inhibit enzymatic activity through competitive inhibition mechanisms.
Studies have shown that modifications to the core structure can enhance selectivity and potency against specific targets while minimizing off-target effects. For instance, methylation at specific nitrogen positions has been correlated with increased activity against CSF1R while reducing activity against epidermal growth factor receptor (EGFR).
The physical and chemical properties of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine are critical for its application in research and industry.
Property | Value |
---|---|
CAS No. | 14623-26-8 |
Molecular Formula | C8H9N3 |
Molecular Weight | 147.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for various applications in organic synthesis and medicinal chemistry.
5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine has a wide range of applications across different scientific fields:
Pyrrolo[2,3-d]pyrimidines represent a fused bicyclic heterocyclic system comprising a pyrrole ring annulated to a pyrimidine ring at the [2,3-d] position. This scaffold is isosteric with purines but lacks a nitrogen atom at the 7-position, distinguishing its electronic distribution and hydrogen-bonding capabilities [2] . The core structure features three primary substitution sites that dictate its biochemical interactions:
Table 1: Substitution Patterns and Biochemical Impacts of Pyrrolo[2,3-d]pyrimidine Derivatives
Position | Common Substituents | Biochemical Impact |
---|---|---|
4 | Amino, alkylamino, halogen | Enhances ATP-binding site affinity in kinases; critical for hydrogen bonding |
5/6 | H, methyl, halogen, aryl | Modulates lipophilicity and steric bulk; dimethyl groups improve cellular uptake |
7 | H, alkyl, aryl, heteroaryl | Influences solubility and pharmacokinetics; aryl groups enable π-stacking interactions |
The planar aromatic scaffold enables π-stacking within enzyme active sites, while nitrogen atoms (N1, N3, N7) serve as hydrogen bond acceptors or donors. This versatility underpins the scaffold’s prevalence in drug discovery, particularly for kinase inhibition [5] .
The 5,6-dimethyl motif on pyrrolo[2,3-d]pyrimidine introduces critical electronic and steric effects that enhance drug-like properties. Key advantages include:
Table 2: Comparative Analysis of 5,6-Substituted Pyrrolo[2,3-d]pyrimidines
Substituent | Lipophilicity (log P) | Steric Impact | Target Affinity (IC₅₀ Range) |
---|---|---|---|
5,6-H | Low (1.2–1.8) | Minimal | Micromolar |
5,6-Dimethyl | Moderate (2.0–2.5) | Optimal for hydrophobic pockets | Nanomolar |
5,6-Dichloro | High (2.8–3.5) | Excessive bulk | Variable |
Historical synthetic routes, such as those in the 1979 patent EP0005205B1, demonstrate that 5,6-dimethyl derivatives are synthesized via cyclization of 1-substituted 2-amino-3-cyano-4,5-dimethylpyrroles with formamide or triethyl orthoformate. This highlights the chemoselectivity achievable with methyl-substituted precursors [6].
The therapeutic exploration of pyrrolo[2,3-d]pyrimidines spans five decades, marked by key milestones:
Table 3: Key Therapeutic Milestones of Pyrrolo[2,3-d]pyrimidine Derivatives
Era | Representative Compound | Therapeutic Target | Clinical Impact |
---|---|---|---|
1980s | 7-(4-Fluorophenyl)-5,6-dimethyl analog | Tyrosine kinases | Proof-of-concept for kinase inhibition |
2011 | Ruxolitinib | JAK1/JAK2 | First FDA-approved JAK inhibitor for myelofibrosis |
2023 | Compound 5k | Multi-kinase (EGFR, VEGFR2) | Nanomolar potency; apoptosis induction in HepG2 cells |
Recent innovations exploit the 5,6-dimethyl scaffold’s versatility beyond oncology. For instance, derivatives with p-bromobenzene and 2,4-dichloroaniline moieties exhibit anti-bovine viral diarrhea virus (BVDV) activity, expanding applications to antiviral therapy [5]. The scaffold’s resemblance to purines continues to inspire structure-based designs for G protein-coupled receptors and epigenetic enzymes .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7